An In-depth Technical Guide to Synhexyl (Parahexyl)
An In-depth Technical Guide to Synhexyl (Parahexyl)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Synhexyl, also known as Parahexyl, a synthetic cannabinoid and a structural analog of Δ⁹-tetrahydrocannabinol (THC). This document details its chemical structure, mechanism of action, and potential therapeutic applications, with a focus on providing actionable information for research and development.
Introduction
Synhexyl, or Parahexyl, is a synthetic homologue of THC developed in the mid-20th century.[1][2] Structurally, it differs from THC by the substitution of the pentyl side chain with a hexyl chain.[1][2] Historically, it was investigated for its anxiolytic properties.[1][3] Like THC, Synhexyl is a potent agonist of the cannabinoid type 1 (CB1) receptor, which is predominantly expressed in the central nervous system.[3] This interaction mediates its psychoactive effects. Due to its structural similarity and pharmacological activity profile resembling THC, Synhexyl is classified as a Schedule I substance in many jurisdictions, limiting its research and therapeutic use.[1][2]
Chemical Structure and Properties
Synhexyl is a dibenzopyran derivative with the systematic IUPAC name 3-hexyl-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₂O₂ | [1][4] |
| Molar Mass | 328.49 g/mol | [1][4] |
| IUPAC Name | 3-hexyl-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol | [4] |
| CAS Number | 117-51-1 | [1][4] |
| Synonyms | Parahexyl, n-Hexyl-Δ³-THC | [1] |
| Appearance | Not specified in literature | |
| Solubility | Not specified in literature |
Mechanism of Action: CB1 Receptor Signaling
Synhexyl exerts its pharmacological effects primarily through its agonistic activity at the cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor (GPCR). The binding of Synhexyl to the CB1 receptor initiates a cascade of intracellular signaling events, as depicted in the diagram below.
Upon activation by Synhexyl, the CB1 receptor couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA). The activated Gi/o protein also modulates ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively decrease neuronal excitability and inhibit the release of neurotransmitters. Furthermore, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, which are involved in regulating gene expression and other cellular processes.
Pharmacological Data
| Compound | CB1 Receptor Binding Affinity (Ki) | Source |
| Synhexyl (Parahexyl) | Not Reported | |
| Δ⁹-Tetrahydrocannabinol (THC) | 15 nM - 40.7 nM | |
| CP 55,940 (Synthetic Agonist) | 0.58 nM | |
| WIN 55,212-2 (Synthetic Agonist) | 1.9 nM | |
| Anandamide (Endocannabinoid) | 89.3 nM |
Pharmacokinetics
Detailed pharmacokinetic parameters for Synhexyl in humans have not been extensively studied and reported. It is noted to have a higher oral bioavailability compared to THC, but specific values for half-life, volume of distribution, and clearance are not available.[1][2]
Experimental Protocols
Hypothetical Synthesis of Synhexyl
A detailed, step-by-step experimental protocol for the synthesis of Synhexyl is not publicly available. However, based on established methods for the synthesis of THC and other cannabinoids, a plausible synthetic route can be outlined. A common approach involves the acid-catalyzed condensation of olivetol (5-pentylresorcinol) or its hexyl equivalent with a suitable monoterpene, such as p-mentha-2,8-dien-1-ol or chrysanthenol.
Objective: To synthesize 3-hexyl-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol (Synhexyl).
Materials:
-
5-Hexylresorcinol
-
(-)-p-Mentha-2,8-dien-1-ol
-
p-Toluenesulfonic acid (p-TSA) or another Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-hexylresorcinol (1 equivalent) and (-)-p-mentha-2,8-dien-1-ol (1-1.2 equivalents) in anhydrous DCM.
-
Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the Lewis acid catalyst (e.g., p-TSA, 0.1 equivalents) portion-wise while stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Quench the reaction by slowly adding a saturated solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Purification of Crude Product: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Chromatographic Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent to isolate the desired Synhexyl isomer.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm its structure and purity.
Potential Therapeutic Applications and Future Directions
Given its potent CB1 receptor agonism, Synhexyl may possess therapeutic potential in conditions where this mechanism is beneficial, such as in the management of chronic pain, chemotherapy-induced nausea and vomiting, and appetite stimulation. Its historical investigation as an anxiolytic suggests potential applications in anxiety-related disorders, although the psychoactive effects may limit its utility.[1][3]
Future research should focus on obtaining precise pharmacological data for Synhexyl, including its binding affinities and functional activities at both CB1 and CB2 receptors. Detailed pharmacokinetic and metabolic studies are also necessary to understand its absorption, distribution, metabolism, and excretion profile. Furthermore, exploring the therapeutic potential of Synhexyl in preclinical models of various diseases could unveil novel treatment avenues. However, the legal and regulatory status of Synhexyl presents a significant hurdle to conducting such research.
References
- 1. (6aR,9R)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol | C21H32O2 | CID 44266739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Insights into CB1 Cannabinoid Receptor Signaling: A Key Interaction Identified between the Extracellular-3 Loop and Transmembrane Helix 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Parahexyl - Wikiwand [wikiwand.com]
